molecular formula C5H6I2N2 B10907807 2,4-Diiodo-1,5-dimethyl-1H-imidazole

2,4-Diiodo-1,5-dimethyl-1H-imidazole

Cat. No.: B10907807
M. Wt: 347.92 g/mol
InChI Key: VJQXJVDCUSRCDQ-UHFFFAOYSA-N
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Description

2,4-Diiodo-1,5-dimethyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two iodine atoms at the 2 and 4 positions and two methyl groups at the 1 and 5 positions on the imidazole ring. The presence of iodine atoms makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diiodo-1,5-dimethyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitates the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Diiodo-1,5-dimethyl-1H-imidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nickel catalysts, tert-butylhydroperoxide (TBHP), and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

2,4-Diiodo-1,5-dimethyl-1H-imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Diiodo-1,5-dimethyl-1H-imidazole involves its interaction with molecular targets through its iodine and methyl groups. The iodine atoms can participate in halogen bonding, while the methyl groups can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Diiodo-1,2-dimethyl-1H-imidazole
  • 4,5-Dimethyl-1H-imidazole
  • 2-Methyl-4,5-dihydroimidazole

Uniqueness

2,4-Diiodo-1,5-dimethyl-1H-imidazole is unique due to the specific positioning of its iodine and methyl groups, which confer distinct chemical and physical properties. The presence of iodine atoms at the 2 and 4 positions enhances its reactivity and potential for halogen bonding, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H6I2N2

Molecular Weight

347.92 g/mol

IUPAC Name

2,4-diiodo-1,5-dimethylimidazole

InChI

InChI=1S/C5H6I2N2/c1-3-4(6)8-5(7)9(3)2/h1-2H3

InChI Key

VJQXJVDCUSRCDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1C)I)I

Origin of Product

United States

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